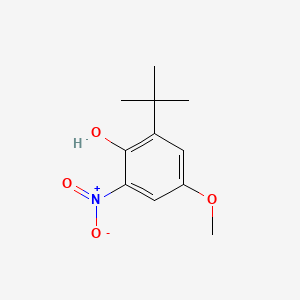

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

Übersicht

Beschreibung

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene: is an organic compound with the molecular formula C11H15NO4 It is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a nitro group attached to a phenolic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene typically involves the nitration of 2-tert-butyl-4-methoxyphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process and avoid over-nitration. The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 2-tert-butyl-4-methoxy-6-aminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

2-tert-Butyl-4-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties but lacks the nitro group.

Uniqueness: 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene is unique due to the presence of both a nitro group and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Biologische Aktivität

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene, also known by its CAS number 59282-34-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and toxicological profiles based on various studies.

- Molecular Formula : C12H15N1O3

- Molecular Weight : 221.25 g/mol

- CAS Number : 59282-34-7

The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and receptors.

Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes involved in oxidative stress pathways. For example, it has been shown to interact with alcohol dehydrogenases, potentially affecting metabolic pathways that involve alcohol metabolism .

Reactive Oxygen Species (ROS) Generation

Studies have suggested that the compound can induce oxidative stress by generating reactive oxygen species (ROS), which may lead to cellular damage and apoptosis in certain cell types. This effect is particularly noted in hepatocytes, where high concentrations resulted in significant cytotoxicity .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied to understand its bioavailability and potential therapeutic effects.

Absorption and Distribution

The compound exhibits moderate solubility in organic solvents but limited water solubility, which may affect its absorption in biological systems. The distribution within tissues tends to favor lipid-rich environments due to its hydrophobic nature.

Metabolism

Metabolic studies indicate that the compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity. The metabolic pathways include hydroxylation and conjugation reactions .

Excretion

Excretion studies suggest that metabolites are primarily eliminated through urine. However, specific data on the elimination half-life remain limited.

Case Studies and Experimental Findings

Several studies have documented the biological effects of this compound:

- Cytotoxicity in Hepatocytes : A study demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxic effects on liver cells, with significant increases in markers of oxidative stress at higher doses .

- Genotoxicity Assessment : In vitro assays showed that the compound could induce DNA damage in cultured cells, suggesting potential mutagenic properties. This was evidenced by increased rates of mutations in bacterial reverse mutation assays (Ames test) conducted with the compound .

- Anti-inflammatory Effects : Some research indicates that low doses may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, although these findings require further validation through clinical studies .

Toxicological Profile

The toxicological evaluation of this compound reveals several important considerations:

| Toxicological Parameter | Findings |

|---|---|

| Acute Toxicity | LD50 values indicate moderate toxicity in rodent models at high doses (≥100 mg/kg) |

| Chronic Exposure | Long-term exposure leads to liver damage and potential carcinogenic effects as observed in animal studies |

| Genotoxicity | Positive results in genotoxic assays suggest a need for caution regarding long-term exposure |

Eigenschaften

IUPAC Name |

2-tert-butyl-4-methoxy-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)8-5-7(16-4)6-9(10(8)13)12(14)15/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKWHKXXAXRZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208000 | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-34-7 | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059282347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.